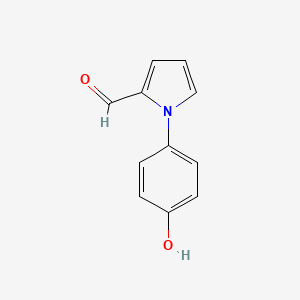

4-(ジフルオロメトキシ)-3-メトキシベンゾニトリル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Difluoromethoxy)-3-methoxybenzonitrile is a chemical compound that is not directly discussed in the provided papers. However, the papers do discuss related compounds that can provide insight into the chemical behavior and properties that 4-(Difluoromethoxy)-3-methoxybenzonitrile might exhibit. For instance, the synthesis of 3,4-difluorobenzonitrile as an intermediate in the production of a selective herbicide suggests that difluorinated benzonitriles are of interest in agricultural chemistry . Additionally, the study of 4-methoxybenzonitrile and its hydrogen-bonded complexes indicates that methoxy substituents on benzonitriles can significantly affect their physical properties and interactions with other molecules .

Synthesis Analysis

While the synthesis of 4-(Difluoromethoxy)-3-methoxybenzonitrile is not explicitly described, the synthesis of related compounds such as 3,4-difluorobenzonitrile involves a multi-step process including amidation, dehydration, and fluorination . This suggests that a similar approach could potentially be applied to synthesize the compound , with appropriate modifications to introduce the methoxy groups at the correct positions on the aromatic ring.

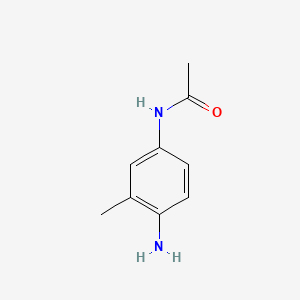

Molecular Structure Analysis

The molecular structure of 4-(Difluoromethoxy)-3-methoxybenzonitrile can be inferred to some extent from the studies of similar compounds. For example, the vibrational investigation and theoretical analysis of 4-4'-(1H-1,2,4-triazol-1-yl methylene) dibenzonitrile provide insights into the geometry and vibrational frequencies that could be expected for benzonitrile derivatives . The presence of electron-withdrawing or electron-donating groups can significantly alter the electronic properties of the molecule, as indicated by the molecular orbital studies.

Chemical Reactions Analysis

The chemical reactivity of 4-(Difluoromethoxy)-3-methoxybenzonitrile can be speculated based on the behavior of similar molecules. The sensitivity of fluorophenol moieties to pH and metal cations, as seen in the fluorescent probes study, suggests that the difluoromethoxy group in the compound of interest may also confer sensitivity to environmental factors . Additionally, the hydrogen-bonding capabilities of 4-methoxybenzonitrile imply that the compound may form similar complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(Difluoromethoxy)-3-methoxybenzonitrile can be estimated by examining the properties of structurally related compounds. The vibrational spectra, NMR chemical shifts, and stability analyses conducted on 4-4'-(1H-1,2,4-triazol-1-yl methylene) dibenzonitrile provide a foundation for predicting the behavior of benzonitrile derivatives under various conditions . The electronic properties such as HOMO and LUMO energies, ionization potential, electron affinity, and electrophilicity index are particularly relevant for understanding the reactivity and potential applications of the compound .

科学的研究の応用

TGF-β1誘導上皮間葉転換(EMT)阻害剤

“4-(ジフルオロメトキシ)-3-メトキシベンゾニトリル”は、トランスフォーミング成長因子-β1(TGF-β1)誘導上皮間葉転換(EMT)のin vitroにおける阻害効果について研究されています . EMTは、上皮細胞が細胞極性を失い、細胞間接着が消失し、遊走性と浸潤性を獲得して間葉系幹細胞になるプロセスです。 このプロセスは、多くの発生プロセスに不可欠であり、創傷治癒、組織再生、臓器線維化、および癌進行の転移開始にも関与しています .

この研究では、この化合物は、α-SMA、ビメンチン、コラーゲンⅠなどのタンパク質の発現を阻害し、E-カドヘリンの発現を増加することが判明しました。 それに伴い、Smad2/3のリン酸化レベルは、この処理によって有意に減少しました .

肺線維症の治療

この化合物は、in vivoにおけるブレオマイシン誘導肺線維症に対する効果についても研究されています . 肺線維症は、肺組織が損傷し、瘢痕化して、肺の機能が低下する病気です。 厚く硬くなった組織により、肺が正常に機能しにくくなります。 肺線維症が進行すると、息切れが次第にひどくなります .

この化合物は、肺機能を改善し、肺の炎症と線維化を軽減し、コラーゲン沈着を減らし、E-カドヘリンの発現を低下させることが判明しました .

ロフルミラストの重要な合成中間体

“4-(ジフルオロメトキシ)-3-メトキシベンゾニトリル”は、ロフルミラストの重要な合成中間体として使用されています . ロフルミラストは、選択的ホスホジエステラーゼ4(PDE4)阻害剤であり、慢性気管支炎を伴う重症の慢性閉塞性肺疾患(COPD)の増悪歴のある患者さんの治療に使用されています .

作用機序

Target of Action

A structurally similar compound, 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (dgm), has been shown to interact with transforming growth factor-β1 (tgf-β1) induced epithelial–mesenchymal transformation (emt) of type 2 lung epithelial cells . TGF-β1 plays a crucial role in fibrosis, leading to excessive extracellular matrix deposition .

Mode of Action

Dgm has been shown to inhibit the expression of proteins such as α-sma, vimentin, and collagen ⅰ, and increase the expression of e-cadherin . This suggests that 4-(Difluoromethoxy)-3-methoxybenzonitrile might interact with its targets in a similar manner, leading to changes in protein expression.

Biochemical Pathways

Dgm has been shown to significantly reduce smad2/3 phosphorylation levels . This suggests that 4-(Difluoromethoxy)-3-methoxybenzonitrile might affect the TGF-β1/Smad pathway, leading to downstream effects on protein expression and cellular transformation.

Result of Action

Dgm has been shown to attenuate tgf-β1-induced emt in a549 cells and bleomycin-induced pulmonary fibrosis in rats . This suggests that 4-(Difluoromethoxy)-3-methoxybenzonitrile might have similar effects.

特性

IUPAC Name |

4-(difluoromethoxy)-3-methoxybenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO2/c1-13-8-4-6(5-12)2-3-7(8)14-9(10)11/h2-4,9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXTCZOITVDAGKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C#N)OC(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101271596 |

Source

|

| Record name | 4-(Difluoromethoxy)-3-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101271596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

832737-32-3 |

Source

|

| Record name | 4-(Difluoromethoxy)-3-methoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832737-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Difluoromethoxy)-3-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101271596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1299179.png)

![1H-Imidazole-4,5-dicarboxylic acid 4-[(4-amino-phenyl)-amide] 5-methylamide](/img/structure/B1299182.png)

![7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1299214.png)